molecular formula C9H6F3NO4 B8067334 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one

2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one

Cat. No.: B8067334
M. Wt: 249.14 g/mol
InChI Key: DBIDQOAKVCDACN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one is a fluorinated aromatic ketone with a trifluoromethyl group and a nitro-substituted methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Acylation: This involves the acylation of 4-methoxy-3-nitrobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Nucleophilic Aromatic Substitution: This method involves the substitution of a suitable leaving group on a trifluoromethylated aromatic compound with a nitro-substituted phenol derivative.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to a nitroso or nitrate group.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Nitroso derivatives or nitrate esters.

  • Reduction: Amines or hydroxylamines.

  • Substitution: Methoxy-substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various organic synthesis processes.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one has been investigated for its medicinal properties, including its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the chemical industry, this compound is used as an intermediate in the production of various agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological processes. The nitro group can participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but lacks the methoxy group.

  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one: Similar structure but lacks the nitro group.

  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-one: Similar structure but lacks the methoxy group.

Uniqueness: 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one is unique due to the presence of both the trifluoromethyl and nitro groups on the aromatic ring, which significantly affects its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-7-3-2-5(4-6(7)13(15)16)8(14)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIDQOAKVCDACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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